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Cat. No.: B107514 Get Quote

An In-Depth Technical Guide to the Predicted ADMET Profile of 4-(Morpholinomethyl)benzoic
acid

Abstract
The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

properties is a cornerstone of modern drug discovery, minimizing late-stage attrition and

optimizing development resources. This guide provides a comprehensive, in-silico-driven

analysis of the predicted ADMET profile for 4-(Morpholinomethyl)benzoic acid, a molecule

incorporating two key chemical moieties: benzoic acid and morpholine. By leveraging

established computational models and empirical knowledge of its structural components, we

will construct a predictive pharmacokinetic and toxicological profile. This document is intended

for researchers, medicinal chemists, and drug development professionals, offering insights into

the molecule's potential "drug-likeness" and outlining a standard computational workflow for

such an assessment.

Introduction: Rationale for In-Silico Profiling
4-(Morpholinomethyl)benzoic acid (Molecular Formula: C₁₂H₁₅NO₃) is a compound that

marries the structural features of benzoic acid, a common scaffold in pharmaceuticals, with a

morpholine ring. The morpholine moiety is often considered a "privileged structure" in medicinal

chemistry, frequently incorporated to enhance aqueous solubility, metabolic stability, and

overall pharmacokinetic properties. The benzoic acid component, conversely, has well-

documented metabolic and excretion pathways.
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Before committing to costly and time-consuming in vitro and in vivo studies, a robust in silico

prediction of ADMET properties is an essential first step. This computational approach utilizes

Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and

molecular modeling to forecast a compound's behavior in a biological system based solely on

its chemical structure. This guide will deconstruct 4-(Morpholinomethyl)benzoic acid to

predict its ADMET profile, providing a foundational assessment of its drug development

potential.

Foundational Physicochemical Properties and
"Drug-Likeness"
A molecule's journey through the body is fundamentally governed by its physicochemical

properties. These parameters are the inputs for most ADMET prediction models and provide a

preliminary screen for "drug-likeness," most famously encapsulated by Lipinski's Rule of Five.

Lipinski's Rule of Five Analysis
Lipinski's Rule of Five is a guideline to evaluate if a compound possesses properties that would

likely make it an orally active drug. An orally active drug generally has no more than one

violation of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

As detailed in Table 1, 4-(Morpholinomethyl)benzoic acid comfortably adheres to all criteria,

suggesting a high probability of good membrane permeability and oral absorption.

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis for 4-
(Morpholinomethyl)benzoic acid
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Property
Predicted
Value

Lipinski's Rule
(Threshold)

Violation Source

Molecular

Formula
C₁₂H₁₅NO₃ N/A N/A

Molecular Weight 221.25 g/mol ≤ 500 No

XLogP3 -0.5 ≤ 5 No

Hydrogen Bond

Donors
1 ≤ 5 No

Hydrogen Bond

Acceptors
3 ≤ 4 No

Rotatable Bond

Count
2

≤ 10 (common

extension)
No

Topological Polar

Surface Area

(TPSA)

53.8 Å²
< 140 Å² (BBB

penetration)
No

Data sourced from PubChem CID 3651916.

The low XLogP3 value indicates high hydrophilicity, which is favorable for solubility but may

hinder passive diffusion across highly lipophilic barriers like the blood-brain barrier. The TPSA

is well within the range associated with good oral bioavailability.

Predicted ADMET Profile
This section synthesizes the predicted ADMET properties based on the molecule's structure

and the known behavior of its constituent moieties.

Absorption
Oral Bioavailability: The compound's full compliance with Lipinski's Rule of Five strongly

predicts good oral absorption. Computational models for Human Intestinal Absorption (HIA)

are expected to classify this molecule as having high permeability. The morpholine ring is

known to improve aqueous solubility, which is a critical factor for absorption.
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Caco-2 Permeability: Caco-2 cell permeability assays are the in vitro gold standard for

predicting intestinal absorption. In silico models would likely predict moderate to high

permeability for this compound, driven by its small size and favorable physicochemical

profile.

Skin Permeability: Benzoic acid and its derivatives can be absorbed through the skin. Given

the compound's relatively small size and moderate polarity, some degree of dermal

absorption is possible, though this is not its intended route.

Distribution
Plasma Protein Binding (PPB): The degree to which a drug binds to plasma proteins like

albumin affects its availability to act on targets or be metabolized. Given its hydrophilic

nature (XLogP3 -0.5), 4-(Morpholinomethyl)benzoic acid is predicted to exhibit low to

moderate plasma protein binding.

Blood-Brain Barrier (BBB) Permeability: Penetration into the central nervous system is tightly

regulated. The low lipophilicity and TPSA of 53.8 Å² suggest that the compound is unlikely to

cross the BBB via passive diffusion in significant amounts. It is therefore predicted to be a

CNS-sparing compound.

Metabolism
The metabolism of 4-(Morpholinomethyl)benzoic acid is predicted to follow pathways

characteristic of its two primary structural components.

Phase I Metabolism: The morpholine ring, while generally stable, can undergo oxidation or

C-N bond cleavage initiated by Cytochrome P450 (CYP) enzymes. The benzoic acid ring

may undergo minor hydroxylation, also mediated by CYPs.

Phase II Metabolism: This is predicted to be the dominant metabolic pathway. The carboxylic

acid group of the benzoic acid moiety is expected to be the primary site of conjugation.

Glycine Conjugation: The most common metabolic fate for benzoic acid is conjugation with

glycine in the liver to form hippuric acid. This compound would analogously form 4-

(Morpholinomethyl)hippuric acid.
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Glucuronidation: A secondary pathway involves conjugation with glucuronic acid to form a

benzoyl glucuronide metabolite.

CYP Inhibition/Induction:In silico models are used to predict whether a compound will inhibit

or induce major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). Without specific modeling,

it is difficult to predict, but this would be a critical assessment to avoid drug-drug interactions.

Predicted Metabolic Pathways
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Caption: Predicted metabolic fate of 4-(Morpholinomethyl)benzoic acid.

Excretion
Consistent with the metabolism of benzoic acid, the primary route of excretion is predicted to

be renal. The hydrophilic metabolites, particularly the major glycine conjugate, are expected to

be efficiently cleared from the bloodstream by the kidneys and eliminated in the urine.

Toxicity
Acute Toxicity: Safety Data Sheets for the compound indicate it may cause skin, eye, and

respiratory irritation. No data on acute oral toxicity is available, but it is not predicted to be
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highly toxic based on its structure.

hERG Inhibition: Inhibition of the hERG potassium channel is a key indicator of potential

cardiotoxicity. This is a standard parameter predicted by QSAR models. Given the lack of

known structural alerts for hERG binding, the risk is predicted to be low, but requires formal

computational assessment.

Mutagenicity (Ames Test):In silico models predict the likelihood of a compound causing DNA

mutations. The structure of 4-(Morpholinomethyl)benzoic acid does not contain obvious

structural alerts for mutagenicity, suggesting a low probability of a positive Ames test.

Hepatotoxicity: Drug-induced liver injury is a major concern. Predictive models would assess

this risk based on structural features and predicted metabolic pathways.

Table 2: Summary of Predicted ADMET Properties
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ADMET Parameter Prediction Rationale / Confidence

Absorption

Oral Bioavailability High

Compliant with Lipinski's rules;

contains solubilizing

morpholine group. High

confidence.

Distribution

Blood-Brain Barrier Low / CNS Sparing

Hydrophilic (XLogP3 -0.5),

TPSA < 140 Å². High

confidence.

Plasma Protein Binding Low to Moderate

Hydrophilic nature suggests

weaker binding to albumin.

Moderate confidence.

Metabolism

Primary Pathway Phase II Glycine Conjugation

Based on well-established

benzoic acid metabolism. High

confidence.

CYP450 Interaction Possible Substrate/Inhibitor

Requires specific modeling;

morpholine and benzene rings

can interact with CYPs. Low

confidence without data.

Excretion

Primary Route Renal (Urine)

Excretion of hydrophilic

metabolites is typical for

benzoic acid derivatives. High

confidence.

Toxicity

hERG Inhibition Low

No obvious structural alerts for

cardiotoxicity. Moderate

confidence.
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Mutagenicity (Ames) Negative

No common structural alerts

for mutagenicity. Moderate

confidence.

Irritation Skin, Eye, Respiratory Irritant
Based on available Safety

Data Sheets.

Protocol: Standard In-Silico ADMET Prediction
Workflow
This section outlines a generalized, step-by-step protocol for obtaining a preliminary ADMET

profile using widely available computational tools.

Objective: To generate a comprehensive predicted ADMET profile for a novel small molecule.

Required Input: The chemical structure of the compound in a machine-readable format, such

as SMILES (Simplified Molecular-Input Line-Entry System).

SMILES for 4-(Morpholinomethyl)benzoic acid:O=C(O)c1ccc(CN2CCOCC2)cc1

Workflow Steps:

Structure Input: 1.1. Navigate to a free ADMET prediction web server (e.g., SwissADME,

pkCSM, admetSAR). 1.2. Input the canonical SMILES string of the molecule into the query

field.

Physicochemical Property Calculation: 2.1. Execute the prediction. 2.2. The server will first

calculate fundamental properties: Molecular Weight, LogP, TPSA, H-bond donors/acceptors,

and rotatable bonds. 2.3. Analyze these outputs against Lipinski's Rule of Five to assess

"drug-likeness."

Pharmacokinetic Prediction: 3.1. Navigate to the "ADME" or "Pharmacokinetics" section of

the output. 3.2. Absorption: Examine predicted values for Human Intestinal Absorption (HIA)

and/or Caco-2 permeability. 3.3. Distribution: Examine predicted values for Blood-Brain

Barrier (BBB) permeability and Plasma Protein Binding (PPB). 3.4. Metabolism: Check for
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predictions of Cytochrome P450 (CYP) substrate or inhibitor status for key isoforms

(CYP2D6, CYP3A4, etc.). 3.5. Excretion: Examine the predicted Total Clearance value.

Toxicity Prediction: 4.1. Navigate to the "Toxicity" or "ADMET" section. 4.2. Examine

predictions for key toxicological endpoints: AMES Mutagenicity, hERG Inhibition,

Hepatotoxicity, and others.

Data Aggregation and Analysis: 5.1. Consolidate all predicted quantitative and qualitative

data into summary tables (as shown in Tables 1 and 2). 5.2. Synthesize the results to form a

holistic view of the compound's strengths and weaknesses. Identify potential liabilities (e.g.,

predicted hERG toxicity, poor absorption) that may require chemical modification or de-

prioritize the compound.

Caption: A typical workflow for computational ADMET profiling.

Conclusion and Forward Look
The in silico analysis of 4-(Morpholinomethyl)benzoic acid predicts a favorable ADMET

profile for an orally administered drug candidate. It demonstrates excellent "drug-likeness"

properties according to Lipinski's Rule of Five, with a high probability of good oral absorption

and a low likelihood of crossing the blood-brain barrier. Its metabolism is predicted to be

straightforward, primarily involving Phase II conjugation of the benzoic acid moiety, leading to

hydrophilic metabolites that are readily excreted by the kidneys. Key toxicological risks such as

mutagenicity and cardiotoxicity are predicted to be low.

While these computational predictions are highly encouraging, they represent a foundational

hypothesis. The next logical steps in the drug discovery process would be to validate these

predictions through targeted in vitro experiments, including solubility assays, Caco-2

permeability studies, metabolic stability assays using liver microsomes, and screens for CYP

inhibition and hERG channel binding. This guide serves as a robust starting point, effectively

de-risking the initial stages of development and providing a clear, data-driven rationale for

advancing 4-(Morpholinomethyl)benzoic acid to the next phase of preclinical evaluation.

To cite this document: BenchChem. [Predicted ADMET properties of 4-
(Morpholinomethyl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107514#predicted-admet-properties-of-4-
morpholinomethyl-benzoic-acid]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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